

# Application Notes: 5-FAM (5-Carboxyfluorescein) for Live-Cell Imaging

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## Compound of Interest

Compound Name: 5-Fam

Cat. No.: B1664652

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## Introduction

5-Carboxyfluorescein, commonly known as **5-FAM**, is a highly popular green fluorescent dye belonging to the fluorescein family. It is widely utilized for labeling peptides, proteins, and nucleotides.[1][2] **5-FAM** is characterized by its bright green fluorescence and is particularly useful in a variety of biological applications, including fluorescence microscopy, flow cytometry, and live-cell imaging.[2][3][4] Its amine-reactive derivative, **5-FAM** succinimidyl ester (SE), is frequently used to create stable conjugates with biomolecules for cellular labeling and detection. One of the key features of **5-FAM** is its pH sensitivity, making it a valuable tool for measuring intracellular pH changes.

## Properties of 5-FAM

**5-FAM** exhibits robust fluorescence with a high quantum yield. Its spectral properties are well-suited for standard fluorescence microscopy and flow cytometry setups. Below is a summary of its key photophysical and chemical properties.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~490-495 nm	
Emission Maximum ( $\lambda_{em}$ )	~515-520 nm	
Molecular Weight	376.3 g/mol	
Reactive Form	Succinimidyl Ester (SE)	
Reactivity	Primary amines	
Fluorescence Color	Green	

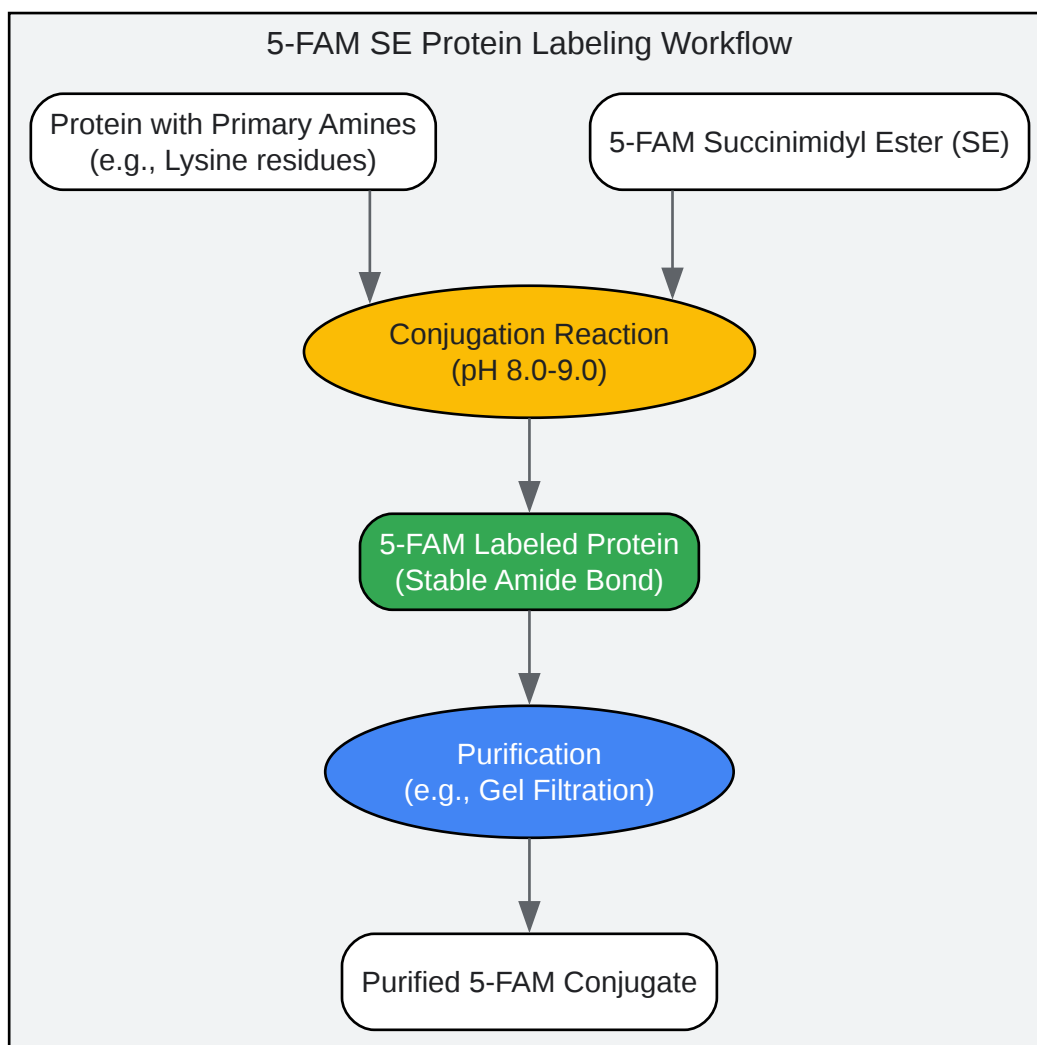
## Applications in Live-Cell Imaging

**5-FAM** is a versatile dye for live-cell imaging due to its membrane-impermeant nature, which allows for specific labeling of cell surface proteins or molecules that are internalized through cellular processes. Its pH sensitivity is a key feature that can be harnessed for studying cellular functions.

- **Labeling of Peptides and Proteins:** **5-FAM SE** is widely used to covalently label peptides and proteins. These fluorescently labeled molecules can then be used to track their localization, trafficking, and dynamics in living cells.
- **Intracellular pH Measurement:** The fluorescence intensity of **5-FAM** is sensitive to the surrounding pH. This property allows for the measurement of intracellular pH in various organelles and cellular compartments.
- **Flow Cytometry:** **5-FAM** labeled antibodies and other molecules are frequently used in flow cytometry to identify and quantify specific cell populations. It can also be used in cell viability and cytotoxicity assays.
- **Cell Proliferation and Tracking:** When used in the form of carboxyfluorescein diacetate succinimidyl ester (CFSE), the dye can be used to track cell proliferation, as the dye is progressively diluted with each cell division.

## Principle of 5-FAM SE Labeling

The succinimidyl ester (SE) group of **5-FAM SE** reacts with primary amine groups (-NH<sub>2</sub>) on proteins, primarily the ε-amino group of lysine residues, to form a stable amide bond. This reaction is highly efficient at an alkaline pH (typically 8.0-9.0).



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A diagram illustrating the workflow for labeling a protein with **5-FAM SE**.

## Experimental Protocols

### Protocol 1: Labeling of a Protein with 5-FAM SE

This protocol provides a general procedure for labeling a protein with **5-FAM SE**. The optimal conditions may need to be adjusted based on the specific protein.

#### Materials:

- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- **5-FAM** SE (succinimidyl ester)
- Anhydrous dimethyl sulfoxide (DMSO)
- 1 M Sodium Bicarbonate (NaHCO<sub>3</sub>), pH 8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

#### Procedure:

- Prepare the Protein Solution:
  - Dissolve the protein in PBS at a concentration of 2-5 mg/mL.
  - Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.5.
- Prepare the **5-FAM** SE Stock Solution:
  - Allow the vial of **5-FAM** SE to warm to room temperature before opening.
  - Dissolve the **5-FAM** SE in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
  - Add the **5-FAM** SE stock solution to the protein solution while gently vortexing. A common starting molar ratio of dye to protein is 10:1 to 20:1.
  - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification of the Labeled Protein:

- Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
- The first colored band to elute is the labeled protein. The second, slower-moving band is the free dye.
- Determination of Degree of Labeling (DOL) (Optional):
  - Measure the absorbance of the purified labeled protein at 280 nm (for protein) and 494 nm (for **5-FAM**).
  - Calculate the protein concentration and the DOL using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
- Storage:
  - Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

## Protocol 2: Live-Cell Imaging of Intracellular pH

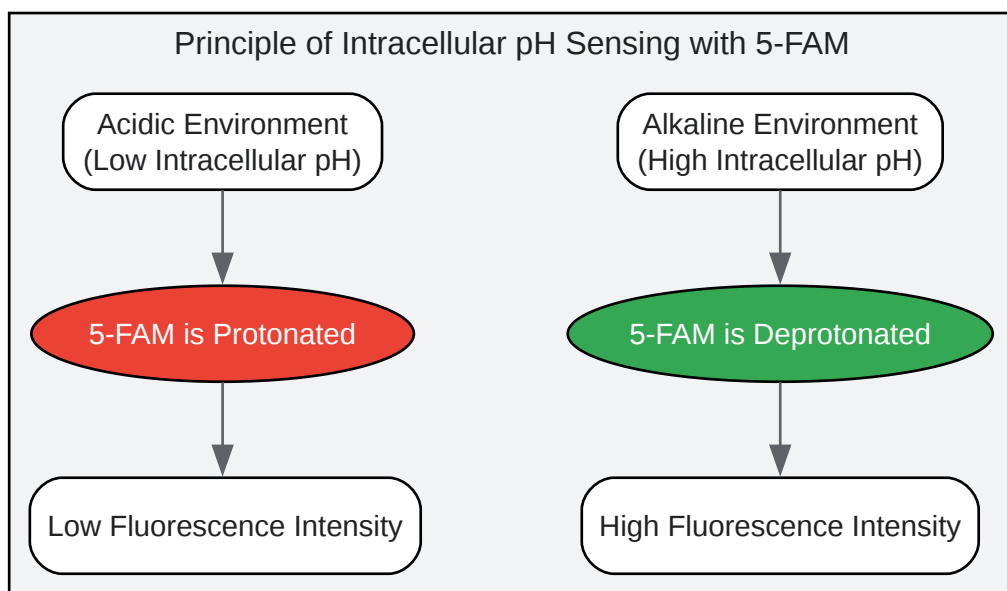
This protocol outlines a general method for using **5-FAM** to monitor intracellular pH changes in live cells.

Materials:

- Cells cultured on glass-bottom dishes or coverslips
- **5-FAM**, AM ester (cell-permeant form)
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
- Calibration buffers (a set of buffers with known pH values, containing a K<sup>+</sup>/H<sup>+</sup> ionophore like nigericin)
- Fluorescence microscope with appropriate filters for **5-FAM** (Excitation: ~490 nm, Emission: ~520 nm)

## Procedure:

- Cell Preparation:
  - Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
- Dye Loading:
  - Prepare a stock solution of **5-FAM**, AM in DMSO.
  - Dilute the stock solution in HBSS to a final concentration of 1-5  $\mu\text{M}$ .
  - Remove the culture medium from the cells and wash once with HBSS.
  - Incubate the cells with the **5-FAM**, AM loading solution for 30-60 minutes at 37°C.
  - Wash the cells two to three times with warm HBSS to remove excess dye.
- Live-Cell Imaging:
  - Place the dish on the microscope stage, ensuring the cells are maintained at 37°C.
  - Acquire baseline fluorescence images using the appropriate filter set.
  - Induce the cellular event of interest (e.g., addition of a stimulant) and acquire time-lapse images to monitor changes in fluorescence intensity.
- In Situ Calibration (for quantitative pH measurement):
  - After the experiment, incubate the cells with a series of calibration buffers of known pH (e.g., ranging from pH 6.0 to 8.0), each containing nigericin (e.g., 10  $\mu\text{M}$ ).
  - Acquire fluorescence intensity measurements for each pH point.
  - Plot the fluorescence intensity as a function of pH to generate a calibration curve.
  - Use the calibration curve to convert the experimental fluorescence intensity values into intracellular pH values.

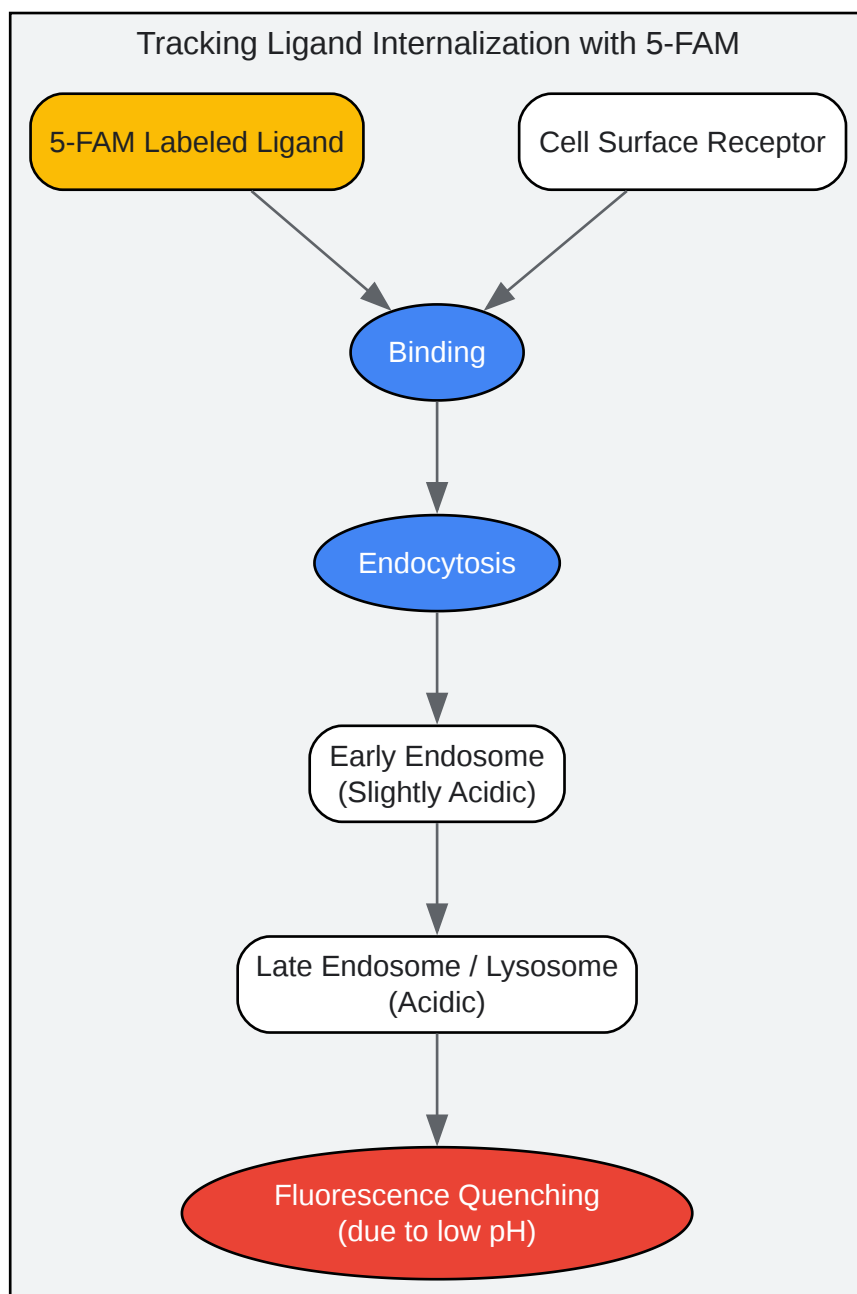


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A diagram showing how **5-FAM** fluorescence changes with intracellular pH.

## Signaling Pathway Example: Ligand-Receptor Internalization

**5-FAM** can be used to study the internalization of a ligand upon binding to its cell surface receptor. A **5-FAM** labeled ligand can be monitored as it is endocytosed and trafficked through the endosomal pathway.



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A simplified pathway of ligand-receptor internalization tracked by **5-FAM**.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the protocols for their specific experimental conditions and cell types. Always refer to the manufacturer's instructions for specific reagents.



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